Ethyl 2-(2,4-dichloro-5-((4-chlorobenzoyl)amino)phenoxy)acetate
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Overview
Description
Ethyl 2-(2,4-dichloro-5-((4-chlorobenzoyl)amino)phenoxy)acetate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of multiple chlorine atoms and a benzoyl group, which contribute to its unique chemical properties
Preparation Methods
The synthesis of Ethyl 2-(2,4-dichloro-5-((4-chlorobenzoyl)amino)phenoxy)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-dichloro-5-aminophenol: This intermediate is synthesized through the chlorination of 2,4-dichlorophenol followed by nitration and reduction.
Formation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride.
Coupling Reaction: The 2,4-dichloro-5-aminophenol is then reacted with 4-chlorobenzoyl chloride to form the corresponding amide.
Esterification: Finally, the amide is reacted with ethyl bromoacetate in the presence of a base to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
Ethyl 2-(2,4-dichloro-5-((4-chlorobenzoyl)amino)phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxyl or amino groups.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
Ethyl 2-(2,4-dichloro-5-((4-chlorobenzoyl)amino)phenoxy)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-dichloro-5-((4-chlorobenzoyl)amino)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(2,4-dichloro-5-((4-chlorobenzoyl)amino)phenoxy)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2,4-dichloro-5-fluorophenoxy)acetate: This compound has a fluorine atom instead of a benzoyl group, which may result in different chemical and biological properties.
Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate:
Ethyl 2-(2,4-dichloro-5-methylphenoxy)acetate: The methyl group can influence the compound’s hydrophobicity and interaction with biological targets.
Properties
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[(4-chlorobenzoyl)amino]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3NO4/c1-2-24-16(22)9-25-15-8-14(12(19)7-13(15)20)21-17(23)10-3-5-11(18)6-4-10/h3-8H,2,9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXYKDOOFMSDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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